8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Overview
Description
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol is a heterocyclic compound with the molecular formula C6H5BrN4OS and a molecular weight of 261.10 g/mol . This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a][1,3,5]triazin-4-ol core substituted with a bromine atom and a methylthio group.
Preparation Methods
The synthesis of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrazole and triazine derivatives.
Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions, often using methylthiol or related reagents.
Chemical Reactions Analysis
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methylthio substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol include:
8-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol: Similar structure but with a chlorine atom instead of bromine.
8-Bromo-2-(ethylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol: Similar structure but with an ethylthio group instead of methylthio.
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4OS/c1-13-5-9-4-3(7)2-8-11(4)6(12)10-5/h2H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUIVPDBUPYGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326603 | |
Record name | 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54346-35-9 | |
Record name | 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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